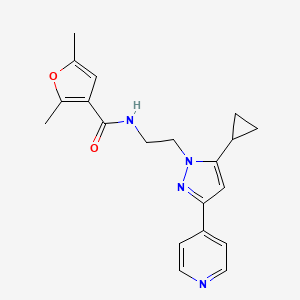
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
The compound features a unique structure characterized by:
- Cyclopropyl Group : Enhances lipophilicity and potential receptor interactions.
- Pyridine and Pyrazole Rings : Known to participate in various biological activities through interactions with enzymes and receptors.
- Furan Moiety : Contributes to the compound's stability and reactivity.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in the inflammatory process, and its inhibition can reduce inflammation and pain associated with various conditions such as arthritis.
Key Findings :
- The compound exhibited a 93.8% reduction in tumor necrosis factor (TNF) levels, 98% reduction in interleukin 1 (IL-1) , and 71% reduction in IL-8 levels in experimental models .
- It selectively inhibits COX-2 without affecting COX-1 significantly, which minimizes gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has been shown to interact with TRPM8 channels, which are involved in cold sensation and pain perception. This suggests potential applications for managing neuropathic pain and other pain-related disorders.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparison with other known anti-inflammatory agents is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Celecoxib | Contains a sulfonamide | Selective COX-2 inhibitor |
| Fenamates | Contains an aromatic ring | Non-selective COX inhibitor |
| 5-Aminosalicylic Acid | Contains amine and carboxylic acid | Anti-inflammatory |
The distinct combination of structural features in this compound sets it apart from these compounds, potentially enhancing its therapeutic profile.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Osteoarthritis : A study demonstrated that this compound effectively reduced pro-inflammatory mediators in osteoarthritis models. Histopathological evaluations showed significant improvements compared to untreated groups .
- In Vitro Studies : In vitro assays indicated that the compound effectively suppressed nitric oxide (NO) production and NF-kB transcription activity without cytotoxic effects on human cell lines .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-11-17(14(2)26-13)20(25)22-9-10-24-19(16-3-4-16)12-18(23-24)15-5-7-21-8-6-15/h5-8,11-12,16H,3-4,9-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVXFSMRKUGQNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














